molecular formula C24H16O8 B2832987 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 858763-65-2

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Cat. No. B2832987
CAS RN: 858763-65-2
M. Wt: 432.384
InChI Key: CGNCUDKJEFIVSM-UHFFFAOYSA-N
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Description

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of coumarin and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Novel Chromone-Pyrimidine Coupled Derivatives : Ionic liquids have facilitated the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These compounds exhibited significant in vitro antibacterial and antifungal activities. Notably, derivatives with a methoxy group on the chromone ring showed equipotent antifungal activity compared to standard drugs. Further, ADMET analysis indicated good oral drug-like properties for these compounds, and in vivo toxicity studies confirmed their non-toxic nature (Tiwari et al., 2018).

Photochemical Studies

  • Photo-Reorganization of Chromenones : Studies on 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV light revealed the formation of angular pentacyclic compounds. This represents a green synthesis method of benzothiophene fused xanthenone derivatives, showcasing a novel application in the synthesis of photochromic materials and potentially biologically active compounds (Dalal et al., 2017).

Anticancer Applications

  • Terpyridine-Skeleton Molecule Derivatives : Novel molecules containing a terpyridine skeleton and chromeno[4,3-b]pyridine core have been synthesized and evaluated for their biological activities. These compounds were identified as nonintercalative topo I and II dual catalytic inhibitors, showing promise as anticancer agents with less DNA toxicity than traditional drugs. Their modification enhanced metabolic stability and bioavailability, indicating potential for development into new anticancer drugs (Kwon et al., 2015).

Fluorescence Properties

  • Synthesis of Benzo[c]Coumarin Carboxylic Acids : The synthesis of several benzo[c]chromene carboxylic acids has been reported, with compounds exhibiting excellent fluorescence properties in both ethanol solution and solid state. This research highlights the potential of chromene derivatives in developing new fluorescent materials (Shi et al., 2017).

Catalysis

  • Catalyst-Free Synthesis of Chromeno[2,3-d]pyrimidine Derivatives : A catalyst-free method for synthesizing 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones was developed. This process exemplifies an eco-friendly, highly efficient synthesis route for producing diverse, pharmaceutically relevant chromene derivatives (Brahmachari & Nayek, 2017).

properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O8/c1-27-15-3-2-4-16(10-15)31-22-12-28-20-11-17(6-7-18(20)23(22)25)32-24(26)14-5-8-19-21(9-14)30-13-29-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNCUDKJEFIVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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